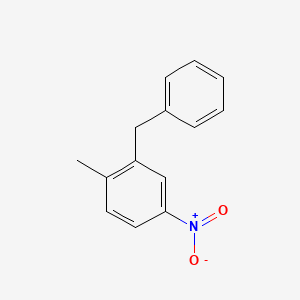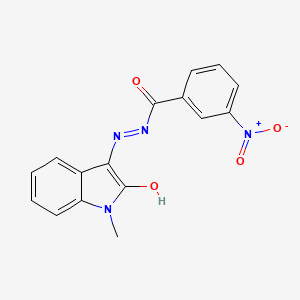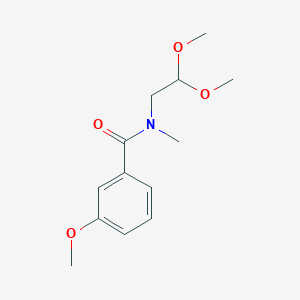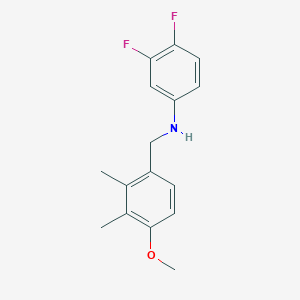
2-benzyl-1-methyl-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-1-methyl-4-nitrobenzene, also known as BMNB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a yellow crystalline solid with a molecular weight of 247.28 g/mol. BMNB has been found to possess a broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
作用机制
The mechanism of action of 2-benzyl-1-methyl-4-nitrobenzene is not fully understood, but it is believed to involve multiple pathways depending on the biological activity being studied. In antimicrobial studies, 2-benzyl-1-methyl-4-nitrobenzene is thought to disrupt bacterial cell wall synthesis or inhibit enzyme activity. In antitumor studies, 2-benzyl-1-methyl-4-nitrobenzene induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. In anti-inflammatory studies, 2-benzyl-1-methyl-4-nitrobenzene inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
2-benzyl-1-methyl-4-nitrobenzene has been shown to have a range of biochemical and physiological effects depending on the biological activity being studied. In antimicrobial studies, 2-benzyl-1-methyl-4-nitrobenzene has been found to disrupt bacterial cell wall synthesis or inhibit enzyme activity, leading to bacterial death. In antitumor studies, 2-benzyl-1-methyl-4-nitrobenzene induces apoptosis by activating caspase enzymes and disrupting mitochondrial function, leading to cancer cell death. In anti-inflammatory studies, 2-benzyl-1-methyl-4-nitrobenzene inhibits the production of pro-inflammatory cytokines, leading to reduced inflammation.
实验室实验的优点和局限性
2-benzyl-1-methyl-4-nitrobenzene has several advantages for lab experiments, including its broad range of biological activities, its ability to be synthesized through a multistep process, and its relatively low toxicity. However, 2-benzyl-1-methyl-4-nitrobenzene also has some limitations, including its low solubility in water and its potential to form crystals during reactions, which can hinder purification.
未来方向
There are several future directions for 2-benzyl-1-methyl-4-nitrobenzene research, including exploring its potential as a drug candidate for various diseases, optimizing its synthesis method to improve yield and purity, and investigating its mechanism of action in more detail. Additionally, 2-benzyl-1-methyl-4-nitrobenzene could be studied in combination with other compounds to enhance its biological activity or to reduce potential side effects. Finally, 2-benzyl-1-methyl-4-nitrobenzene could be used as a starting point for the development of new compounds with improved biological activity.
合成方法
2-benzyl-1-methyl-4-nitrobenzene can be synthesized through a multistep process starting with the reaction of benzyl chloride with aniline to produce N-benzylaniline. This intermediate is then reacted with methyl nitrobenzoate in the presence of a catalyst to yield 2-benzyl-1-methyl-4-nitrobenzene. The reaction can be optimized by controlling the reaction conditions, such as temperature, pressure, and solvent.
科学研究应用
2-benzyl-1-methyl-4-nitrobenzene has been extensively studied for its biological activities and has shown promising results in various areas of research. In antimicrobial studies, 2-benzyl-1-methyl-4-nitrobenzene has been found to exhibit potent activity against a range of bacterial and fungal strains. In antitumor studies, 2-benzyl-1-methyl-4-nitrobenzene has shown significant cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. 2-benzyl-1-methyl-4-nitrobenzene has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-benzyl-1-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-7-8-14(15(16)17)10-13(11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZFDGIRMSFOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5554718 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)


![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)

![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)


![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)
![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)